molecular formula C17H17N5OS2 B15283940 N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B15283940
M. Wt: 371.5 g/mol
InChI Key: MKXTYCATRCPGSU-UHFFFAOYSA-N
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Description

N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a sophisticated synthetic compound designed for chemical biology and pharmaceutical research. This molecule features a unique hybrid structure, incorporating a 4,5-dihydronaphtho[1,2-d]thiazole scaffold linked via an acetamide group to a 4,5-dimethyl-4H-1,2,4-triazole-3-thiol moiety. The naphthalene-fused dihydrothiazole core provides a rigid, planar structure often associated with intercalation and protein binding, while the triazolylsulfanyl group introduces potential for hydrogen bonding and metal coordination. This specific molecular architecture suggests potential as a key intermediate in heterocyclic chemistry or as a candidate for high-throughput screening libraries aimed at identifying new bioactive agents. Researchers may find value in exploring its properties for various in vitro studies. This product is intended for research and manufacturing applications only and is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C17H17N5OS2

Molecular Weight

371.5 g/mol

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H17N5OS2/c1-10-20-21-17(22(10)2)24-9-14(23)18-16-19-15-12-6-4-3-5-11(12)7-8-13(15)25-16/h3-6H,7-9H2,1-2H3,(H,18,19,23)

InChI Key

MKXTYCATRCPGSU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C)SCC(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43

Origin of Product

United States

Biological Activity

N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.

The molecular formula for this compound is C19H20N4OSC_{19}H_{20}N_4OS. It includes a naphtho[1,2-d][1,3]thiazole core and a triazole moiety linked via a sulfanyl group. The structural complexity suggests potential for diverse biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

1. Antimicrobial Activity

Several derivatives of thiazole and triazole compounds have shown significant antimicrobial properties. For instance:

  • Antibacterial : Compounds containing thiazole rings demonstrated activity against resistant strains of Staphylococcus aureus and Enterococcus faecium with minimum inhibitory concentrations (MICs) as low as 16 μg/mL .
  • Antifungal : Some derivatives exhibited potent antifungal activity against drug-resistant Candida strains .

2. Antioxidant Activity

In vitro assays have demonstrated that related compounds possess antioxidant properties. The mechanism often involves scavenging free radicals and inhibiting lipid peroxidation .

3. Neuroprotective Effects

Studies have indicated that certain thiazole derivatives may provide neuroprotection by inhibiting acetylcholinesterase (AChE), which is beneficial in conditions like Alzheimer's disease .

Case Studies and Research Findings

StudyFindings
Synthesis and Screening of Thiazole Derivatives Identified several thiazole derivatives with promising antibacterial activity against resistant strains.
Evaluation of Neuroprotective Properties Compounds were evaluated for AChE inhibition; some showed significant protective effects in irradiated mice models.
Antioxidant Activity Assessment Demonstrated that specific compounds could significantly reduce oxidative stress markers in vivo.

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Interaction with Cellular Targets : The ability to interact with DNA or RNA synthesis pathways has been suggested for some derivatives.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) moiety in the acetamide side chain is susceptible to nucleophilic substitution under controlled conditions. Common reactions include:

Reaction Type Reagents/Conditions Product
AlkylationAlkyl halides (e.g., CH₃I), base (K₂CO₃), DMF, 60°CS-alkyl derivatives (e.g., -SCH₂CH₃)
OxidationH₂O₂, AcOHSulfoxide (-SO-) or sulfone (-SO₂-) derivatives, depending on stoichiometry

These substitutions modify the compound’s electronic profile, influencing its solubility and biological interactions .

Hydrolysis of the Acetamide Group

The acetamide (-NHCOCH₂S-) linkage undergoes hydrolysis under acidic or alkaline conditions:

Condition Reagents Outcome
Acidic HydrolysisHCl (6M), refluxCleavage to carboxylic acid (-COOH) and 2-aminothiazole derivatives
Basic HydrolysisNaOH (2M), ethanol, 80°CFormation of sodium carboxylate and release of H₂S

Hydrolysis pathways are critical for prodrug activation or metabolite formation.

Cyclization Reactions

The compound participates in intramolecular cyclizations, particularly under halogenation conditions. For example, bromocyclization mediated by N-bromosuccinimide (NBS) in the presence of Lewis bases (e.g., DMAP) generates fused heterocyclic systems :

Substrate Modification Catalyst Product
Alkenoic acid derivativeNBS, DMAP, CH₂Cl₂Six-membered bromolactone via 6-endo-trig cyclization

Steric and electronic factors (e.g., substituents on the naphthalene ring) influence regioselectivity during cyclization .

Electrophilic Aromatic Substitution

The aromatic naphthalene and thiazole rings undergo electrophilic substitution:

Reaction Reagents Position
NitrationHNO₃, H₂SO₄Predominantly at the α-position of the naphthalene ring
SulfonationH₂SO₄, SO₃β-Sulfonation on the thiazole ring

These reactions expand functionalization for structure-activity relationship (SAR) studies.

Coordination with Metal Ions

The triazole and thiazole nitrogen atoms act as ligands for transition metals, forming coordination complexes:

Metal Salt Conditions Complex Type
Cu(II) acetateMethanol, RTOctahedral complexes with enhanced antimicrobial activity
AgNO₃Aqueous ethanolLinear Ag(I) complexes for catalytic applications

Stoichiometry and geometry depend on the solvent and counterions .

Redox Reactions

The dihydronaphtho moiety undergoes redox transformations:

Reagent Outcome
DDQ (oxidizer)Aromatization to fully unsaturated naphthothiazole
NaBH₄ (reducer)Saturation of the thiazole ring (limited by steric hindrance)

Such reactions alter conjugation patterns, impacting photophysical properties.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification of the heterocyclic core:

Coupling Type Catalyst Application
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMFIntroduction of aryl/heteroaryl groups at the thiazole C-5 position
Buchwald-HartwigPd₂(dba)₃, XantphosAmination of the triazole ring for enhanced pharmacokinetics

Optimized conditions minimize decomposition of the sulfanyl-acetamide group.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key comparisons include triazole-acetamide hybrids, naphthalene-containing heterocycles, and thiadiazole-based sulfonamides (e.g., acetazolamide). Below is a detailed analysis:

Structural and Functional Analogues

Table 1: Structural Comparison of Key Analogues
Compound Name Core Structure Substituents Key Functional Groups Biological Relevance
Target Compound Dihydronaphthothiazole 4,5-Dimethyl-1,2,4-triazole sulfanyl Acetamide, sulfanyl Potential enzyme inhibition (e.g., kinases or carbonic anhydrase)
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a, from ) Naphthalene-oxy-triazole Phenyl-acetamide Triazole, ether, acetamide Antimicrobial, anticancer
Acetazolamide (from ) 1,3,4-Thiadiazole Sulfonamide Acetamide, sulfonamide Carbonic anhydrase inhibitor (diuretic, antiglaucoma)
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide (d, from ) 1,3,4-Thiadiazole Mercapto Acetamide, thiol Antioxidant, antimicrobial

Physicochemical Properties

  • Target Compound : The dihydronaphthothiazole core likely increases hydrophobicity, while the sulfanyl and acetamide groups improve solubility in polar solvents. The dimethyltriazole may enhance metabolic stability compared to unsubstituted triazoles.
  • Compound 6a () : Features a naphthalene-oxy-triazole system with a phenyl-acetamide group. Its nitro-substituted derivatives (e.g., 6b, 6c) show reduced solubility due to electron-withdrawing groups but increased reactivity in biological systems .
  • Acetazolamide () : High water solubility (NMT 0.5% water content) due to its sulfonamide group, critical for its diuretic action .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, and how can yield/purity be improved?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Core formation : Cyclization of naphthothiazole precursors under reflux with catalysts like p-toluenesulfonic acid (PTSA) to stabilize intermediates.
  • Sulfanyl linkage : Coupling the thiazole core with 4,5-dimethyl-4H-1,2,4-triazole-3-thiol using thiophilic reagents (e.g., DCC/DMAP) in anhydrous DMF .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol to achieve >95% purity .
    • Key variables : Temperature control (±2°C) and solvent polarity adjustments minimize side products like disulfide byproducts .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the naphthothiazole aromatic protons (δ 7.2–8.5 ppm) and triazole methyl groups (δ 2.1–2.5 ppm) .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm mass error.
  • IR : Detect sulfanyl (C-S) stretches at 650–700 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity while minimizing toxicity?

  • Methodological Answer :

  • Substituent variation : Systematically modify the triazole’s methyl groups (e.g., replace with ethyl, isopropyl) to assess steric effects on target binding .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to prioritize substituents enhancing interactions with key residues (e.g., kinase ATP-binding pockets) .
  • Toxicity screening : Compare cytotoxicity (IC50) in HEK-293 vs. target cells (e.g., cancer lines) to identify selective analogs .

Q. How should researchers resolve contradictions in biological activity data across studies (e.g., varying IC50 values)?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines (e.g., HepG2 for anticancer studies), passage numbers, and ATP-based viability kits .
  • Control variables : Document solvent (DMSO concentration ≤0.1%) and incubation time (48–72 hr) to reduce variability .
  • Statistical validation : Apply ANOVA with post-hoc tests (Tukey’s HSD) to confirm significance of potency differences .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

  • Methodological Answer :

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Introduce electron-withdrawing groups (e.g., -CF3) on the triazole to reduce CYP450-mediated oxidation .
  • Prodrug approaches : Mask the acetamide with ester groups to enhance oral bioavailability .

Key Considerations for Experimental Design

  • Advanced characterization : Use X-ray crystallography to resolve 3D conformation and inform docking studies .
  • Controlled reaction scaling : Pilot reactions (1–5 g) with inline FTIR monitoring ensure reproducibility before kilogram-scale synthesis .

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